molecular formula C16H11ClN2O3S2 B2357565 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477551-84-1

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2357565
CAS No.: 477551-84-1
M. Wt: 378.85
InChI Key: ZBMOSVLHFPXQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a complex structure that incorporates a 2,3-dihydro-1,4-benzodioxine scaffold, a moiety frequently explored for its potential as a kinase inhibitor , linked to a chlorothiophenyl-substituted thiazole ring, a common pharmacophore in drug discovery . The specific molecular architecture, combining these heterocyclic systems, suggests potential for this compound to act as a protein-binding agent or enzyme antagonist. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological probe for investigating new biological targets, particularly in the development of therapies for metabolic diseases and other disorders . The compound is provided with documented analytical data to ensure identity and purity for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Safety Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Please review the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S2/c17-14-4-3-13(24-14)10-8-23-16(18-10)19-15(20)9-1-2-11-12(7-9)22-6-5-21-11/h1-4,7-8H,5-6H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMOSVLHFPXQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling

A patent discloses Suzuki-Miyaura coupling between 4-bromo-1,3-thiazol-2-amine and 5-chlorothiophen-2-ylboronic acid, achieving 76% yield with Pd(PPh₃)₄ and K₂CO₃ in toluene/water. This method reduces side products compared to Hantzsch synthesis.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation step, improving yield to 74% while reducing reaction time from 24 hr to 30 min.

Structural and Supramolecular Analysis

X-ray crystallography of analogous compounds reveals T-shaped molecular geometry, with hydrogen bonding between the thiazole N-H and benzodioxine ether oxygen (2.89 Å). π-Stacking interactions between thiophene and benzodioxine rings stabilize the crystal lattice.

Thermogravimetric analysis (TGA) : Decomposition onset at 215°C, indicating high thermal stability.

Industrial-Scale Process Optimization

MSN Laboratories’ patented method emphasizes cost-effective reagents and solvent recovery:

  • Step 1 : Benzodioxine acid chloride synthesis in toluene (recycled ≥90%).
  • Step 2 : Amide coupling at 25°C with <5% unreacted amine.
  • Purity : ≥99.8% by HPLC (C18 column, acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes thiazole and benzodioxine moieties, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The IUPAC name for the compound is this compound. The molecular formula is C15H13ClN2O3SC_{15}H_{13}ClN_{2}O_{3}S with a molecular weight of 348.79 g/mol.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By inhibiting COX activity, the compound may reduce the production of pro-inflammatory mediators and exert anti-inflammatory effects.
  • Antiviral Activity : Preliminary studies suggest that derivatives of compounds related to this structure exhibit antiviral properties against various viruses by interfering with their replication processes .
  • Anticancer Potential : Similar benzodioxane derivatives have demonstrated cytotoxic effects against cancer cell lines. The presence of the benzodioxane moiety is crucial for growth inhibitory activities in cancer models .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Reference IC50/EC50 Values
COX InhibitionIC50 = 0.5 μM
Antiviral Activity IC50 = 0.27 μM (related analog)
Cytotoxicity (Cancer Cells) GI50 = 10 μM

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of various benzodioxane derivatives including this compound. The results indicated significant inhibition of COX enzymes leading to reduced inflammatory markers in vitro and in vivo models .

Case Study 2: Anticancer Activity

Research on structurally similar compounds revealed that they exhibited potent antiproliferative effects on human cancer cell lines. For instance, a derivative showed an IC50 value of 10 μM against breast cancer cells, suggesting that modifications to the benzodioxane structure could enhance anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activity
Target Compound 1,3-Thiazole + Benzodioxine 5-Chlorothiophen-2-yl, carboxamide ~410 Anticancer (NCI evaluation)
BT4 () 1,3-Thiazole 3-Bromophenyl, 2,4-difluorophenyl, 6-chloro-1,3-benzothiazol-2-amine 541.84 High thermal stability (mp 375–380°C)
EN300-266092 () Acetamide-linked thiazole 5,6-Dichloropyridin-3-yl, ethylformamido, benzodioxine 410.26 N/A (Building block catalog)
Elinogrel () Sulfonylurea 5-Chlorothiophen-2-sulfonyl, fluorophenyl-quinazolinone 583.03 Anticoagulant (Portola Pharmaceuticals)
CID 4326903 () Thiazole + Benzodioxine 4-Acetamidophenyl, 5-oxopyrrolidine 493.52 Supplier-listed, no activity data

Pharmacological Activity

  • Target Compound : Evaluated by the NCI for anticancer activity, though specific IC₅₀ values or targets are unspecified .
  • Toxicity assays (Toxi-light method) imply manageable safety, but comparative data are lacking .
  • Elinogrel: Despite structural divergence (sulfonylurea vs. carboxamide), shared chlorothiophene highlights substituent versatility across therapeutic areas (anticancer vs. anticoagulant) .

Structural Modifications and Effects

  • Electron-Withdrawing Groups : The target compound’s 5-chlorothiophene likely enhances electrophilic interactions compared to BT4’s bromo/difluorophenyl groups, which may increase steric hindrance .
  • Benzodioxine vs.

Computational Insights

The chlorothiophene’s electronegativity may localize electron density at the thiazole ring, contrasting with BT4’s bromophenyl ESP distribution. Topological analysis of electron density (e.g., Laplacian) might further differentiate reactivity .

Q & A

Basic: What are the critical synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with coupling reactions between chlorothiophene, thiazole, and benzodioxine precursors. Key steps include:

  • Amide bond formation between the benzodioxine carboxamide and thiazole-thiophene intermediate under reflux conditions in polar aprotic solvents like DMF or acetonitrile .
  • Cyclization and purification via crystallization to isolate the final product.
  • Optimized conditions : Temperature (70–100°C), reaction time (1–3 hours), and solvent choice (DMF for high solubility of intermediates) are critical for yields >70% .

Basic: Which spectroscopic methods are essential for structural confirmation?

  • 1H/13C NMR : To verify connectivity of the benzodioxine, thiazole, and chlorothiophene moieties. Aromatic proton signals in the δ 6.8–8.2 ppm range and carbonyl peaks at ~170 ppm are diagnostic .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Advanced: How can reaction conditions be systematically optimized to address low yields?

  • Statistical Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading) and identify interactions affecting yield .
  • Computational Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics to prioritize solvent systems or catalysts. For example, acetonitrile may reduce side reactions compared to DMF in specific steps .
  • Feedback loops : Integrate experimental data with computational models to iteratively refine conditions .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, inhibitor concentrations) to isolate compound-specific effects .
  • Structural analogs comparison : Synthesize derivatives (e.g., replacing chlorothiophene with nitro groups) to assess structure-activity relationships (SAR) .
  • Computational docking : Validate target binding modes using molecular dynamics simulations to explain divergent activity profiles .

Advanced: What computational strategies elucidate electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiazole ring’s electron-deficient nature may drive reactivity .
  • Reaction Pathway Modeling : Use tools like ICReDD’s quantum-chemical workflow to simulate intermediates and transition states, guiding experimental prioritization .
  • Charge Distribution Analysis : Mulliken charges on the chlorothiophene moiety may explain regioselectivity in cross-coupling reactions .

Basic: What purification techniques ensure high purity for pharmacological testing?

  • Crystallization : Use ethanol/water mixtures to precipitate the compound, achieving >95% purity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted intermediates .
  • HPLC : Final polishing for analytical-grade purity, especially for in vitro assays .

Advanced: How to address low reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Membrane Separation : Optimize solvent-resistant nanofiltration to recover catalysts and reduce batch variability .
  • Kinetic Modeling : Develop rate equations for critical steps (e.g., amide coupling) to maintain consistency across scales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.